cLogP Evidence: The 3-Nitro Group Confers a >0.5 Log Unit Increase in Lipophilicity Compared to the 3-Amino Analog
A key differentiator for procurement is the computed lipophilicity. The XLogP3-AA value for the 3-nitro compound (CAS 72020-12-3) is 2.6, as computed by PubChem [1]. For its closest structural analog, the 3-amino derivative (CAS 72020-17-8), the computed XLogP3-AA value is 1.9 . This represents a quantified difference of +0.7 log units, indicating that the nitro compound is significantly more lipophilic. This difference has direct implications for passive membrane permeability, oral absorption potential, and chromatographic retention times during analytical method development.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | CAS 72020-17-8 (3-amino analog): 1.9 |
| Quantified Difference | +0.7 log units |
| Conditions | In silico prediction by XLogP3 algorithm, PubChem release 2025.09.15 |
Why This Matters
For scientists procuring a research intermediate, a +0.7 logP difference indicates a fundamentally different separation behavior in HPLC and a distinct biological partitioning profile, eliminating the possibility of direct, unvalidated method transfer from the amino analog.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 51509, Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-. Calculated XLogP3-AA value. Accessed 01 May 2026. View Source
